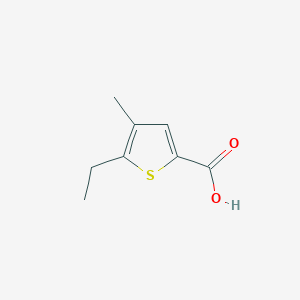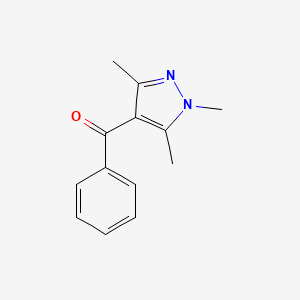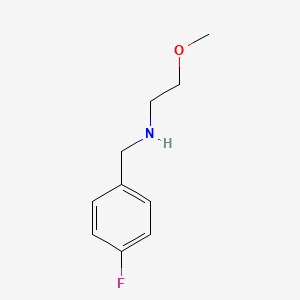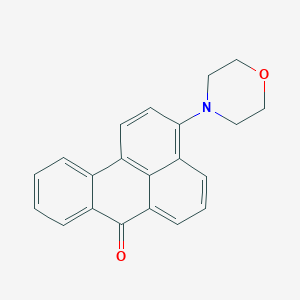
3-Morpholinobenzanthrone
描述
3-Morpholinobenzanthrone is a fluorescent membrane probe characterized by higher dipole moment values in the excited state compared to the ground state . This compound is used extensively in scientific research due to its unique photophysical properties, making it a valuable tool in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
3-Morpholinobenzanthrone is synthesized through a nucleophilic substitution reaction. The starting material, 3-bromobenzanthrone, undergoes nucleophilic substitution with morpholine. The presence of a nitro group in the benzanthrone core enhances the reaction efficiency. The reaction typically involves heating the reactants in a suitable solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Morpholinobenzanthrone primarily undergoes nucleophilic substitution reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Morpholine is the common nucleophile used in the synthesis of this compound.
Oxidation and Reduction:
Major Products Formed
The primary product formed from the nucleophilic substitution reaction is this compound itself. Other products may include derivatives formed through further chemical modifications.
科学研究应用
3-Morpholinobenzanthrone is widely used in scientific research due to its unique properties:
Chemistry: It serves as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Used in cell membrane studies, particularly in immune competent lymphocytes.
Industry: Utilized in the development of optical limiter devices due to its nonlinear optical properties.
作用机制
3-Morpholinobenzanthrone acts as a fluorescent membrane probe by embedding itself within the cell membrane. Its higher dipole moment in the excited state allows it to interact with the membrane, making it sensitive to changes in membrane structure . This interaction is crucial for its use in studying cell membranes and related processes.
相似化合物的比较
Similar Compounds
- 3-Piperidinobenzanthrone
- 3-(N′-Methyl)piperazinobenzanthrone
- 3-Methoxybenzanthrone
Uniqueness
3-Morpholinobenzanthrone is unique due to its higher dipole moment in the excited state, which enhances its sensitivity as a fluorescent probe. Compared to other similar compounds, it offers better photostability and lower cytotoxicity, making it more suitable for long-term studies and applications .
属性
IUPAC Name |
3-morpholin-4-ylbenzo[b]phenalen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-21-16-5-2-1-4-14(16)15-8-9-19(22-10-12-24-13-11-22)17-6-3-7-18(21)20(15)17/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHRHDIPADDOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385630 | |
| Record name | 3-Morpholinobenzanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299927-47-2 | |
| Record name | 3-Morpholinobenzanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


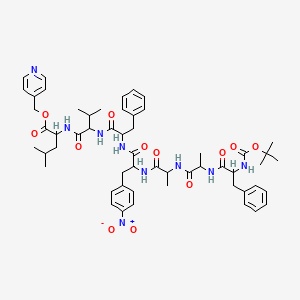
![4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1608761.png)


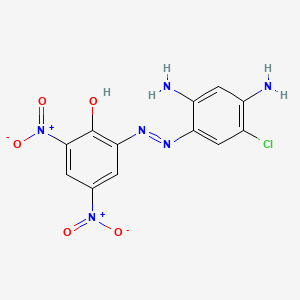
![1-[4-(1H-imidazol-1-yl)phenyl]ethanamine](/img/structure/B1608770.png)

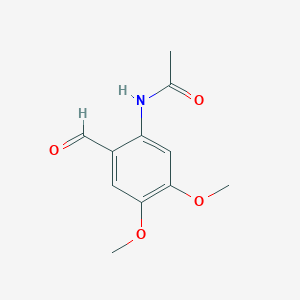
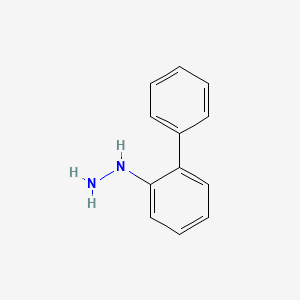
![6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1608775.png)
